Cas no 959576-03-5 ((2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid)

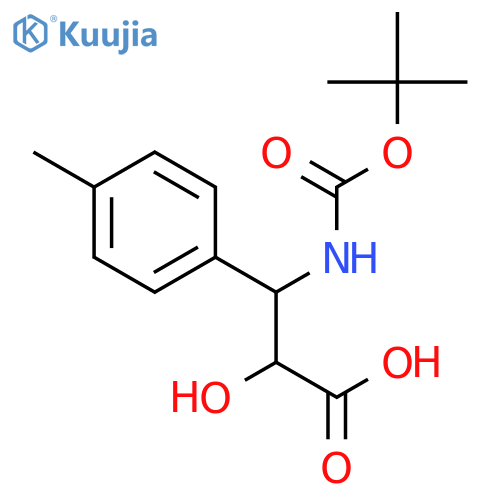

959576-03-5 structure

商品名:(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid

CAS番号:959576-03-5

MF:C15H21NO5

メガワット:295.330944776535

MDL:MFCD07363626

CID:1035628

PubChem ID:2762355

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid

- (2S,3S)-2-hydroxy-3-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

- N-BOC-3-(S)-AMINO-2-(S)-HYDROXY-3-(4-METHYLPHENYL)PROPIONIC ACID

- (2S,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-methylphenyl)propanoic acid

- N-Boc-(2S,3S)-3-Amino-2-hydroxy-3-p-tolyl-propionic acid

- MFCD07363626

- 959576-03-5

- DTXSID70376168

- (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoicacid

- n-boc-3-(s)-amino-2-(s)-hydroxy-3-(4-methylphenyl)propanoic acid

- AKOS015949639

- N-(Tert-Butoxy)Carbonyl (2S,3S)-Amino-2-hydroxy-3-(4-methyl-phenyl)propionic acid

-

- MDL: MFCD07363626

- インチ: InChI=1S/C15H21NO5/c1-9-5-7-10(8-6-9)11(12(17)13(18)19)16-14(20)21-15(2,3)4/h5-8,11-12,17H,1-4H3,(H,16,20)(H,18,19)/t11-,12-/m0/s1

- InChIKey: DROMKHRRVLLBPM-RYUDHWBXSA-N

- ほほえんだ: CC1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 295.14200

- どういたいしつりょう: 295.14197277g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 369

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 95.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- PSA: 99.35000

- LogP: 2.21070

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB390629-100 mg |

N-Boc-(2S,3S)-3-Amino-2-hydroxy-3-p-tolyl-propionic acid |

959576-03-5 | 100 mg |

€382.00 | 2023-07-19 | ||

| Chemenu | CM195276-1g |

(2S,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid |

959576-03-5 | 95% | 1g |

$893 | 2024-07-18 | |

| abcr | AB390629-1g |

N-Boc-(2S,3S)-3-Amino-2-hydroxy-3-p-tolyl-propionic acid; . |

959576-03-5 | 1g |

€842.20 | 2025-02-20 | ||

| Chemenu | CM195276-1g |

(2S,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid |

959576-03-5 | 95% | 1g |

$893 | 2021-06-09 | |

| abcr | AB390629-500 mg |

N-Boc-(2S,3S)-3-Amino-2-hydroxy-3-p-tolyl-propionic acid |

959576-03-5 | 500 mg |

€1,147.00 | 2023-07-19 | ||

| abcr | AB390629-100mg |

N-Boc-(2S,3S)-3-Amino-2-hydroxy-3-p-tolyl-propionic acid; . |

959576-03-5 | 100mg |

€210.70 | 2025-02-20 | ||

| A2B Chem LLC | AI64998-1g |

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid |

959576-03-5 | 1g |

$1603.00 | 2024-07-18 | ||

| A2B Chem LLC | AI64998-500mg |

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid |

959576-03-5 | 500mg |

$1080.00 | 2024-07-18 | ||

| abcr | AB390629-500mg |

N-Boc-(2S,3S)-3-Amino-2-hydroxy-3-p-tolyl-propionic acid; . |

959576-03-5 | 500mg |

€527.70 | 2025-02-20 | ||

| Ambeed | A283708-1g |

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid |

959576-03-5 | 95+% | 1g |

$760.0 | 2024-04-16 |

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid 関連文献

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

959576-03-5 ((2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid) 関連製品

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:959576-03-5)(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid

清らかである:99%

はかる:1g

価格 ($):684.0